molecular formula C12H9NO B11910752 7-Methylfuro[3,2-F]quinoline CAS No. 63118-35-4

7-Methylfuro[3,2-F]quinoline

Cat. No.: B11910752
CAS No.: 63118-35-4
M. Wt: 183.21 g/mol
InChI Key: DCEHIIRUVLLIRM-UHFFFAOYSA-N
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Description

7-Methylfuro[3,2-F]quinoline: is a heterocyclic compound that belongs to the class of furoquinolines It is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with a methyl group attached at the 7th position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

7-Methylfuro[3,2-F]quinoline can be synthesized through several methods. One common approach involves the condensation of 5-aminobenzofuran with paraldehyde in dilute hydrochloric acid, followed by reaction with methyl vinyl ketone in ethanol in the presence of ferric chloride and zinc chloride . Another method includes the reaction of the sodium salt of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed cyclization .

Industrial Production Methods:

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

7-Methylfuro[3,2-F]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-Methylfuro[3,2-F]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylfuro[3,2-F]quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription .

Comparison with Similar Compounds

Uniqueness:

7-Methylfuro[3,2-F]quinoline is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

CAS No.

63118-35-4

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

7-methylfuro[3,2-f]quinoline

InChI

InChI=1S/C12H9NO/c1-8-2-3-9-10-6-7-14-12(10)5-4-11(9)13-8/h2-7H,1H3

InChI Key

DCEHIIRUVLLIRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)OC=C3

Origin of Product

United States

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